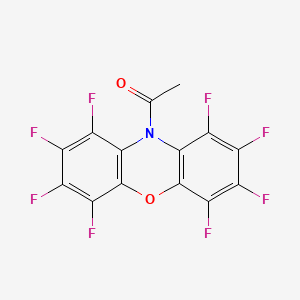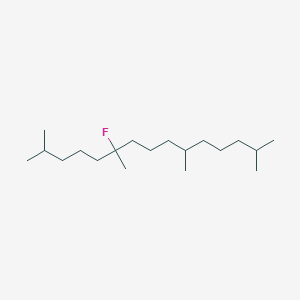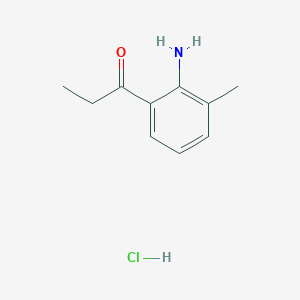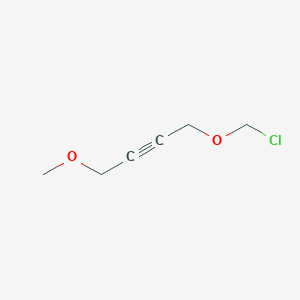
1-(1,2,3,4,6,7,8,9-Octafluoro-10H-phenoxazin-10-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,3,4,6,7,8,9-Octafluoro-10H-phenoxazin-10-YL)ethan-1-one is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,3,4,6,7,8,9-Octafluoro-10H-phenoxazin-10-YL)ethan-1-one typically involves multi-step organic reactions. One common method includes the fluorination of phenoxazine derivatives followed by acylation to introduce the ethanone group. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are employed to meet the demands of large-scale production. The use of automated systems and stringent quality control measures ensures consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1,2,3,4,6,7,8,9-Octafluoro-10H-phenoxazin-10-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxazine oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
1-(1,2,3,4,6,7,8,9-Octafluoro-10H-phenoxazin-10-YL)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its therapeutic properties, including potential use in drug development.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(1,2,3,4,6,7,8,9-Octafluoro-10H-phenoxazin-10-YL)ethan-1-one involves its interaction with molecular targets through various pathways. The presence of fluorine atoms enhances its binding affinity to specific receptors and enzymes, leading to desired biological effects. The compound’s ability to participate in electron transfer reactions also contributes to its activity in various applications.
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane
- Octafluoroanthraquinone
Uniqueness
1-(1,2,3,4,6,7,8,9-Octafluoro-10H-phenoxazin-10-YL)ethan-1-one stands out due to its specific fluorination pattern and the presence of the ethanone group. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Properties
| 90251-15-3 | |
Molecular Formula |
C14H3F8NO2 |
Molecular Weight |
369.17 g/mol |
IUPAC Name |
1-(1,2,3,4,6,7,8,9-octafluorophenoxazin-10-yl)ethanone |
InChI |
InChI=1S/C14H3F8NO2/c1-2(24)23-11-7(19)3(15)5(17)9(21)13(11)25-14-10(22)6(18)4(16)8(20)12(14)23/h1H3 |
InChI Key |
IWUUEKSMFUEFEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C(=C(C(=C2F)F)F)F)OC3=C1C(=C(C(=C3F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene](/img/structure/B14363046.png)

![Dichloro[(trichloromethyl)thio]methanesulfenyl chloride](/img/no-structure.png)

![Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate](/img/structure/B14363079.png)




